N-Methyl-2-piperidinemethyl-d5 Chloride N-Methyl-2-piperidinemethyl-d5 Chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18519079
InChI: InChI=1S/C7H14ClN/c1-9-5-3-2-4-7(9)6-8/h7H,2-6H2,1H3/i1D3,6D2
SMILES:
Molecular Formula: C7H14ClN
Molecular Weight: 152.67 g/mol

N-Methyl-2-piperidinemethyl-d5 Chloride

CAS No.:

Cat. No.: VC18519079

Molecular Formula: C7H14ClN

Molecular Weight: 152.67 g/mol

* For research use only. Not for human or veterinary use.

N-Methyl-2-piperidinemethyl-d5 Chloride -

Specification

Molecular Formula C7H14ClN
Molecular Weight 152.67 g/mol
IUPAC Name 2-[chloro(dideuterio)methyl]-1-(trideuteriomethyl)piperidine
Standard InChI InChI=1S/C7H14ClN/c1-9-5-3-2-4-7(9)6-8/h7H,2-6H2,1H3/i1D3,6D2
Standard InChI Key FGMRHGUEOYXVMX-YRYIGFSMSA-N
Isomeric SMILES [2H]C([2H])([2H])N1CCCCC1C([2H])([2H])Cl
Canonical SMILES CN1CCCCC1CCl

Introduction

N-Methyl-2-piperidinemethyl-d5 Chloride is a specialized chemical compound primarily used in biochemical research and analytical chemistry. It is a deuterated derivative of N-Methyl-2-piperidinemethyl chloride, where five hydrogen atoms are replaced with deuterium isotopes. This isotopic substitution enhances its utility as an internal standard in mass spectrometry, particularly for proteomic and metabolomic studies.

Internal Standard in Mass Spectrometry

N-Methyl-2-piperidinemethyl-d5 Chloride is widely used as a deuterated internal standard in mass spectrometry for the following reasons:

  • Isotopic Labeling: The five deuterium atoms create a distinct mass difference, enabling clear distinction from analytes while maintaining similar chemical behavior.

  • Quantitative Analysis: It allows accurate quantification of proteins, peptides, and other molecules by comparing the intensity ratios of analyte peaks to the internal standard peaks.

  • Minimized Interference: Deuteration reduces interference from endogenous compounds with identical masses.

Proteomics and Biochemical Research

This compound is particularly valuable in proteomics due to its ability to facilitate:

  • Tracking molecular interactions

  • Analyzing complex biological mixtures

  • Enhancing reproducibility in experimental workflows

Synthesis Process

The synthesis of N-Methyl-2-piperidinemethyl-d5 Chloride involves:

  • Substitution reactions to incorporate deuterium into the piperidine ring.

  • Ensuring structural integrity during the process to maintain its functional properties.

Storage and Handling

  • Storage Temperature: +4°C to ensure stability.

  • Shelf Life: Limited; requires careful monitoring of expiry dates .

Comparison with Related Compounds

Compound NameMolecular FormulaUnique Features
N-Methyl-2-piperidinemethyl ChlorideC7_7H16_{16}ClNNon-deuterated version
N-Ethyl-2-piperidinemethyl ChlorideC8_8H18_{18}ClNEthyl group substitution
1-MethylpiperidineC6_6H13_{13}NLacks chloride substituent
2-PiperidinoneC5_5H9_9NOContains a carbonyl group instead

Advantages of Deuteration

The presence of deuterium provides several benefits:

  • Enhanced precision in analytical measurements.

  • Improved differentiation between labeled and unlabeled compounds.

  • Reduced signal overlap in complex sample matrices .

Limitations and Regulatory Considerations

While highly useful, N-Methyl-2-piperidinemethyl-d5 Chloride has certain limitations:

  • Short shelf life requiring proper storage conditions.

  • Regulatory restrictions due to its specialized applications; permits may be required for usage .

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